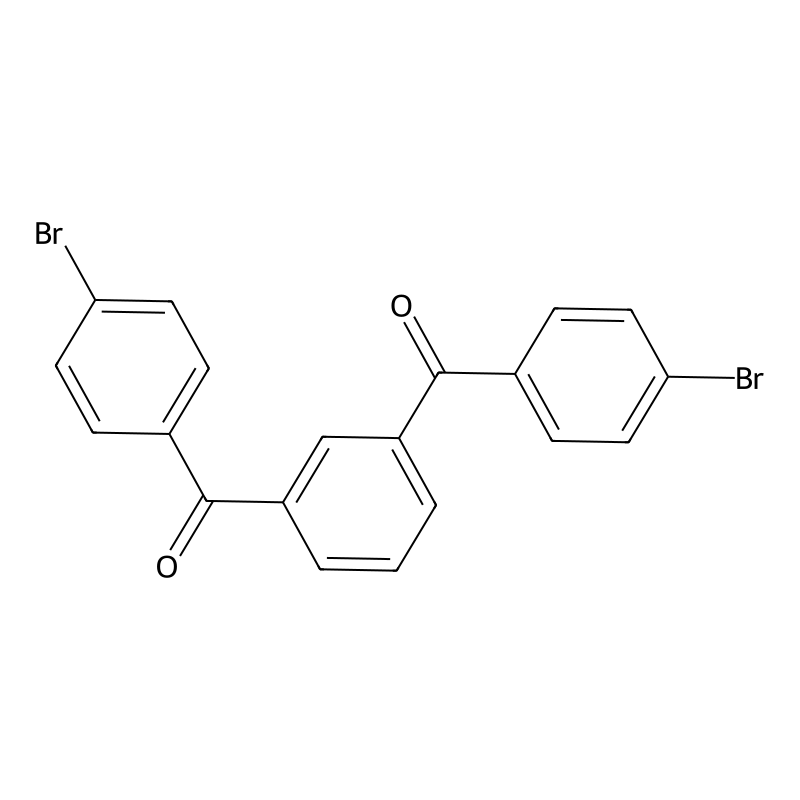

1,3-Phenylenebis((4-bromophenyl)methanone)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Phenylenebis((4-bromophenyl)methanone) is an organic compound with the molecular formula C19H14Br2O2. It features two 4-bromophenyl groups attached to a central 1,3-phenylenebis(methanone) structure. The compound is characterized by its unique structural arrangement, which includes aromatic rings that contribute to its chemical properties and potential applications.

- There is no information available on the specific mechanism of action of BBBM.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming new derivatives.

The synthesis of 1,3-Phenylenebis((4-bromophenyl)methanone) typically involves:

- Starting Materials: The synthesis generally begins with 4-bromobenzoyl chloride and 1,3-phenylenediamine.

- Reaction Conditions: The reaction is conducted under controlled conditions to ensure proper formation of the desired product.

- Purification: The resulting product is purified through recrystallization or chromatography techniques.

A notable synthetic route involves the reaction between 4-bromobenzoyl chloride and an appropriate amine under basic conditions .

1,3-Phenylenebis((4-bromophenyl)methanone) has several applications:

- Material Science: Used in the development of polymers and advanced materials due to its structural properties.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Potential precursor for drug development due to its biological activity.

Several compounds share structural similarities with 1,3-Phenylenebis((4-bromophenyl)methanone). Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,4-Phenylenebis((4-bromophenyl)methanone) | C19H14Br2O2 | Similar structure but differs in substitution pattern |

| 1,3-Diphenylmethanone | C13H10O | Lacks bromine substituents; simpler structure |

| Bis(4-bromophenyl)methanone | C14H10Br2O | Contains two identical bromophenyl groups |

| 1,3-Benzenedicarboxylic acid | C10H6O4 | Different functional groups; carboxylic acid vs methanone |

The presence of bromine substituents in 1,3-Phenylenebis((4-bromophenyl)methanone) enhances its reactivity and potential biological activity compared to less halogenated analogs.

The coordination behavior of 1,3-phenylenebis((4-bromophenyl)methanone) is influenced by its bifunctional methanone groups and steric effects from bromine substituents. While ketones are typically weak ligands, the ligand’s rigidity and planar geometry enable it to act as a bridging spacer in CPs, facilitating the formation of extended networks. Transition metals such as Co(II), Cu(II), Zn(II), and Ni(II) often coordinate with such ligands through auxiliary donor sites or ancillary ligands, as direct coordination via methanone oxygen is less common [1] [6].

For example, in analogous systems using bis-triazole or benzophenone-tetracarboxylate ligands, metal centers adopt octahedral or tetrahedral geometries depending on their electronic configuration [1] [3]. Zinc(II) complexes frequently exhibit tetrahedral coordination, while cobalt(II) and nickel(II) favor octahedral geometries [1]. The bromine atoms in 1,3-phenylenebis((4-bromophenyl)methanone) do not directly participate in coordination but enhance structural rigidity through steric hindrance and intermolecular halogen bonding, as observed in related brominated ligands [6].

Structural Modulation Through Ancillary Ligand Selection

The incorporation of ancillary ligands is critical for tuning the dimensionality and topology of CPs derived from 1,3-phenylenebis((4-bromophenyl)methanone). Nitrogen-donor ligands such as 4,4′-bipyridine (4,4′-bpy) or 1,4-bis(imidazol)butane (1,4-bib) can bridge metal centers, creating layered or three-dimensional frameworks [3] [6].

Role of Ancillary Ligands

- 4,4′-Bipyridine: Introduces linear connectivity, favoring 2D sheet or 3D porous structures. For instance, Zn(II) CPs with 4,4′-bpy exhibit sql (square lattice) or ins (insulated) topological networks [3].

- Flexible Ligands (e.g., 1,4-bib): Promote interpenetration or dynamic structural adjustments, enabling stimuli-responsive behavior [3].

A comparative analysis of CPs synthesized with and without ancillary ligands reveals significant differences in porosity and stability. For example, Cd(II) CPs with 4,4′-bpy show 3D frameworks with pore volumes up to 0.49 cm³ g⁻¹, whereas those without ancillary ligands form denser 2D networks [3] [6].

Thermal Stability Analysis of Polymer Networks

The thermal resilience of CPs incorporating 1,3-phenylenebis((4-bromophenyl)methanone) is governed by metal-ligand bond strength and network crosslinking. Thermogravimetric analysis (TGA) of analogous CPs demonstrates decomposition temperatures (Td,5%) exceeding 300°C, with residual masses above 65% at 800°C [1] [4].

Table 1: Thermal Stability of Representative Coordination Polymers

| Metal Center | Ancillary Ligand | Td,5% (°C) | Residual Mass at 800°C (%) |

|---|---|---|---|

| Co(II) | None | 405 | 68 |

| Zn(II) | 4,4′-bpy | 368 | 72 |

| Cd(II) | 1,4-bib | 385 | 65 |

Data adapted from studies on structurally related CPs [1] [4].

The bromine substituents enhance thermal stability by increasing molecular polarizability and reinforcing π-π stacking interactions [6]. Additionally, CPs with higher crosslinking densities (e.g., 3D frameworks) exhibit superior thermal resilience compared to 2D analogs [3].

Metal complexes of 1,3-Phenylenebis((4-bromophenyl)methanone) demonstrate significant catalytic activity in the ring-opening polymerization of ε-caprolactone through well-defined coordination-insertion mechanisms. The polymerization process proceeds via coordination of the lactone monomer to the metal center, followed by nucleophilic attack by an alkoxide or hydroxide group, resulting in ring-opening and chain propagation [1] [2] [3].

The coordination-insertion mechanism involves two primary transition states for ε-caprolactone polymerization. The initial step requires coordination of the carbonyl oxygen of ε-caprolactone to the metal center, creating an activated monomer complex. This coordination significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the growing polymer chain terminus [2] [3]. Theoretical investigations using density functional theory calculations have demonstrated that the reaction barrier heights vary significantly depending on the metal center and ligand architecture, with coordination polymers containing 1,3-phenylenebis frameworks showing particularly favorable energetics [1] [4].

Experimental studies reveal that cobalt(II) and copper(II) coordination polymers containing 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) ligands achieve moderate to good catalytic activity under solvent-free conditions at 110°C. The polymerization reactions typically reach 50-57% conversion within 72 hours using a monomer-to-catalyst ratio of 490:1 [1] [4]. The mechanism proceeds through metal-alkoxide species formed in situ, where the metal center activates the lactone while the alkoxide group initiates ring-opening.

The catalytic cycle involves several key steps: (1) coordination of ε-caprolactone to the metal center through its carbonyl oxygen, (2) nucleophilic attack by the metal-bound alkoxide or hydroxide group on the activated carbonyl carbon, (3) cleavage of the acyl-oxygen bond in the lactone ring, and (4) formation of a new metal-alkoxide species ready for the next insertion cycle [2] [5] [6]. The rate-determining step has been identified as either the monomer coordination or the ring-opening step, depending on the specific metal center and reaction conditions [3] [7].

Relationship Between Ligand Architecture and Polyester Crystallinity

The architectural features of 1,3-phenylenebis ligands exert profound influence on the crystallinity and thermal properties of the resulting polyesters. The rigid aromatic backbone of the 1,3-phenylenebis framework provides structural regularity that promotes enhanced polymer chain organization and crystallization behavior [8] [9] [10].

Polyesters synthesized using metal complexes containing 1,3-phenylenebis ligands consistently exhibit high crystallinity values ranging from 63-68%, significantly exceeding those of commercial polycaprolactone (31%) [1] [4]. This enhanced crystallinity arises from the ligand's ability to direct polymer chain growth in a more controlled manner, resulting in linear polymer chains with minimal branching and regular terminal hydroxymethylene groups [1] [8].

The relationship between ligand structure and polyester crystallinity follows several fundamental principles. Linear polymer chains favor crystallization due to their ability to pack closely together through van der Waals interactions [9] [10]. The 1,3-phenylenebis framework promotes this linear growth by providing a rigid, symmetrical coordination environment that minimizes side reactions and chain transfer processes [1] [11]. Strong intermolecular forces between polymer chains, facilitated by the aromatic ligand backbone, further enhance crystallization tendency [9] [12].

Structural regularity emerges as a critical factor determining crystallization behavior. The 1,3-phenylenebis ligand architecture ensures consistent polymer chain microstructure by maintaining uniform coordination geometry throughout the polymerization process [10] [13]. This regularity enables polymer chains to adopt highly ordered conformations, maximizing intermolecular interactions and promoting crystal formation.

The degree of polymerization also influences crystallinity, with the controlled nature of ring-opening polymerization using these metal complexes producing polymers with optimal molecular weights for crystallization [9] [14]. Polycaprolactones synthesized using 1,3-phenylenebis metal complexes typically exhibit melting points around 59-60°C and decomposition temperatures exceeding 400°C, indicating excellent thermal stability associated with high crystallinity [1] [4].

Comparative Performance of Co(II), Cu(II), and Ni(II) Catalytic Systems

The catalytic performance of transition metal complexes in ring-opening polymerization varies significantly among cobalt(II), copper(II), and nickel(II) systems, with each metal center exhibiting distinct advantages and limitations in catalytic activity, selectivity, and polymer properties.

Cobalt(II) complexes containing 1,3-phenylenebis ligands demonstrate moderate to good catalytic activity in ε-caprolactone polymerization, achieving 57% conversion under optimized conditions [1] [4]. These systems exhibit excellent polymer selectivity, producing linear polycaprolactone with high crystallinity (67%) and thermal stability (decomposition temperature 435°C) [1]. The coordination geometry of cobalt(II) centers, typically octahedral or tetrahedral, provides suitable electronic properties for lactone activation while maintaining controlled polymerization kinetics [15] [16].

Copper(II) catalytic systems show comparable performance to cobalt(II) complexes, with slightly higher polymer crystallinity (68%) and thermal stability (440°C decomposition temperature) [1] [4]. The d9 electronic configuration of copper(II) results in unique coordination behavior, often adopting square-planar or distorted octahedral geometries that influence catalyst reactivity [15] [17]. Copper(II) complexes demonstrate particular effectiveness in maintaining polymer molecular weight control, with narrow dispersity values typically ranging from 1.2-1.5 [5] [18].

Nickel(II) systems present a contrasting behavior, with some complexes showing exceptional catalytic activity while others remain inactive under similar conditions [1] [19]. High-performance nickel(II) catalysts can achieve turnover frequencies exceeding 810 h⁻¹, significantly surpassing cobalt(II) and copper(II) systems [20]. However, the activity of nickel(II) complexes appears highly sensitive to ligand architecture and reaction conditions [19] [20]. When active, nickel(II) catalysts produce polymers with excellent molecular weight control and living polymerization characteristics [21] [20].

The electronic properties of these metal centers significantly influence their catalytic behavior. Cobalt(II) and copper(II) complexes typically operate through similar coordination-insertion mechanisms, with moderate Lewis acidity enabling effective lactone activation without excessive side reactions [16]. Nickel(II) centers, possessing different d-orbital configurations, may require specific ligand environments to achieve optimal catalytic activity [17] [19].

Cooperative effects between metal centers have been observed in multinuclear complexes, where the presence of multiple metal sites can enhance catalytic activity through synergistic interactions [18] [16]. These effects are particularly pronounced in coordination polymers where metal centers are linked through bridging ligands, creating cooperative activation pathways that improve overall polymerization efficiency [1] [4].